REACTION_CXSMILES
|
[N:1]1(O)C=[CH:5][CH:4]=[CH:3][CH2:2]1.[C:8](=[O:11])([O-])[O-].[Cs+].[Cs+].CN(C=O)C.Br[C:20]1[CH:21]=[N:22][CH:23]=[C:24]([Br:26])[CH:25]=1>[Cu](I)I.O>[Br:26][C:24]1[CH:25]=[C:20]([N:1]2[CH:2]=[CH:3][CH:4]=[CH:5][C:8]2=[O:11])[CH:21]=[N:22][CH:23]=1 |f:1.2.3|
|
Name
|
Pyridin-1-ol
|
Quantity
|
96 mg
|
Type
|
reactant
|
Smiles
|
N1(CC=CC=C1)O
|
Name
|
cesium carbonate
|
Quantity
|
412 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 120° C. for 11 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the tube was sealed in a nitrogen atmosphere
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The resultant was washed with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=1:5 to 1:1)
|
Reaction Time |
11 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=NC1)N1C(C=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.8 mg | |
YIELD: CALCULATEDPERCENTYIELD | 12.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |